molecular formula C30H35NO12 B13437108 Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester CAS No. 151250-15-6

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

Cat. No.: B13437108
CAS No.: 151250-15-6
M. Wt: 601.6 g/mol
InChI Key: OJXQIAQIYWRVMF-HIRJWNRASA-N
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Description

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is a derivative of morphine, a well-known opioid used for pain relief. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the use of acetylating agents to protect the hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale glucuronidation processes, where morphine is reacted with glucuronic acid derivatives in the presence of UGT enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is unique due to its specific chemical structure, which includes the tri-O-acetyl modification. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds .

Properties

CAS No.

151250-15-6

Molecular Formula

C30H35NO12

Molecular Weight

601.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1

InChI Key

OJXQIAQIYWRVMF-HIRJWNRASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

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